molecular formula C16H18ClN5OS B2862636 2-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-1,3-benzothiazole hydrochloride CAS No. 1351619-85-6

2-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-1,3-benzothiazole hydrochloride

Cat. No.: B2862636
CAS No.: 1351619-85-6
M. Wt: 363.86
InChI Key: UQAFAISRICEJMW-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a benzothiazole ring fused with an imidazole ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-1,3-benzothiazole hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . The resulting intermediate is then further reacted with various reagents to introduce the piperazine and imidazole moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is unique due to its combination of benzothiazole, imidazole, and piperazine moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS.ClH/c1-19-7-6-17-16(19)21-10-8-20(9-11-21)15(22)14-18-12-4-2-3-5-13(12)23-14;/h2-7H,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAFAISRICEJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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